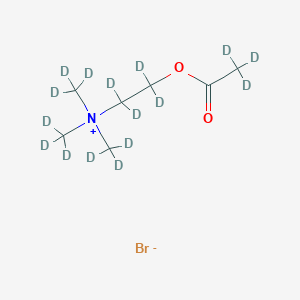
6-Morpholinopyridine-3-carbonyl chloride hydrochloride
Descripción general
Descripción
6-Morpholinopyridine-3-carbonyl chloride hydrochloride is a versatile chemical compound used extensively in scientific research. It has a CAS Number of 313350-36-6 and a molecular weight of 226.66 . The compound is typically a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular formula of 6-Morpholinopyridine-3-carbonyl chloride hydrochloride is C10H11ClN2O2 . The average mass is 263.121 Da, and the monoisotopic mass is 262.027588 Da .Physical And Chemical Properties Analysis
6-Morpholinopyridine-3-carbonyl chloride hydrochloride is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis:
- A study by Zheng et al. (2009) synthesized a related compound, 3,5-dichloro-6-morpholinopyridin-2-ol, and characterized it through single crystal X-ray diffraction. This highlights its use in synthesizing new compounds with potential bioactivities.
Application in Luminescent Properties:
- Research by Xu et al. (2014) involved the synthesis of cyclometalated complexes, which include a similar pyridine structure. These complexes exhibited luminescence, suggesting potential applications in light-emitting materials.
Role in Fluorescence Derivatization:
- A study conducted by Yoshida et al. (1992) used a structurally related compound as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography.
Chemical Stability Studies:
- The stability of related morpholine compounds was examined by Asahi et al. (1971), providing insights into the chemical behavior of such compounds under various conditions.
Catalytic Applications:
- Research by Singh et al. (2013) synthesized N-{2-(arylthio/seleno)ethyl}morpholine/piperidine–palladium(II) complexes. These complexes were potent catalysts for the Heck reaction, a significant reaction in organic chemistry, indicating the potential catalytic role of morpholine derivatives.
Safety and Hazards
The compound is corrosive and poses a danger. The hazard statement is H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Propiedades
IUPAC Name |
6-morpholin-4-ylpyridine-3-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2.ClH/c11-10(14)8-1-2-9(12-7-8)13-3-5-15-6-4-13;/h1-2,7H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPGPSCOBVRTAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride](/img/structure/B1381002.png)





amine](/img/structure/B1381013.png)


![4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine](/img/structure/B1381016.png)

![4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1381019.png)

